molecular formula C19H25N5O B5985623 (3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

(3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol

Cat. No.: B5985623
M. Wt: 339.4 g/mol
InChI Key: WHHPTQQLIOCFHV-ROUUACIJSA-N
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Description

(3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with pyridine and piperazine groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Substitution with Pyridine and Piperazine Groups: The pyridine and piperazine groups can be introduced through nucleophilic substitution reactions, often using reagents like pyridine derivatives and piperazine.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives and piperazine under reflux conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol can be used as a building block for synthesizing more complex molecules.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases like cancer, neurological disorders, or infections.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Modulate Receptors: Act as agonists or antagonists at receptor sites.

    Interact with DNA/RNA: Interfere with genetic material to inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol: Unique due to its specific substitution pattern.

    Other Pyrrolidine Derivatives: Compounds like (3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol.

    Pyridine and Piperazine Compounds: Similar compounds with different substituents on the pyridine or piperazine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

(3S,4S)-1-(pyridin-3-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c25-18-15-22(13-16-4-3-6-20-12-16)14-17(18)23-8-10-24(11-9-23)19-5-1-2-7-21-19/h1-7,12,17-18,25H,8-11,13-15H2/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHPTQQLIOCFHV-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CN(CC2O)CC3=CN=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1[C@H]2CN(C[C@@H]2O)CC3=CN=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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